molecular formula C21H19FN2OS2 B2469387 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687562-26-1

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2469387
CAS No.: 687562-26-1
M. Wt: 398.51
InChI Key: QPXGHIJVQNBUCY-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a thienopyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thienopyrimidine core.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.

    Sulfanyl Derivatives: Compounds with a sulfanyl functional group.

Uniqueness

What sets 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one apart is the combination of these functional groups in a single molecule, which can result in unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c1-13-3-4-14(2)15(11-13)12-27-21-23-18-9-10-26-19(18)20(25)24(21)17-7-5-16(22)6-8-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXGHIJVQNBUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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